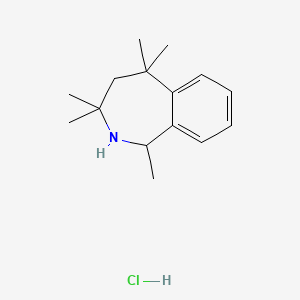

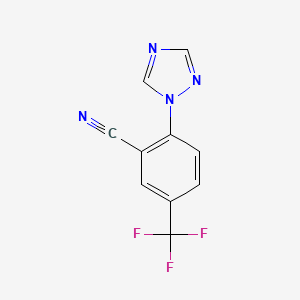

![molecular formula C23H22N4O3 B2583407 N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-46-2](/img/structure/B2583407.png)

N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

a. IKK-β Inhibitors: These compounds have shown promise as inhibitors of IKK-β (IκB kinase β), a key enzyme involved in the NF-κB signaling pathway. Inhibition of IKK-β can modulate inflammatory responses and potentially lead to therapeutic interventions for inflammatory diseases .

b. Anti-Microbial Agents: Pyrazolo[4,3-c]pyridines exhibit antimicrobial properties, making them candidates for combating bacterial, fungal, and viral infections. Researchers explore their potential as novel antibiotics and antiviral agents .

c. A2A Adenosine Receptor Antagonists: A2A adenosine receptor antagonists have implications in neurodegenerative diseases, cancer, and immune modulation. Pyrazolo[4,3-c]pyridines may act as A2A receptor antagonists, contributing to drug development in these areas .

d. HIV-1 Integrase Inhibitors: Inhibition of HIV-1 integrase, an enzyme essential for viral replication, remains a critical target in antiretroviral therapy. Pyrazolo[4,3-c]pyridines could play a role in developing novel integrase inhibitors .

e. Anti-Tumor Properties: Exploring the anti-tumor potential of pyrazolo[4,3-c]pyridines is an active area of research. These compounds may interfere with cancer cell proliferation, survival, and metastasis .

f. Anti-Inflammatory Agents: Given their impact on inflammatory pathways, pyrazolo[4,3-c]pyridines may contribute to the development of anti-inflammatory drugs .

g. Anti-Parkinsonism: Some pyrazolo[4,3-c]pyridines exhibit neuroprotective effects, making them relevant in Parkinson’s disease research. They may modulate neurotransmitter systems and oxidative stress pathways .

Synthetic Chemistry and Multicomponent Reactions

The catalytic activity of magnetic nanoparticles has been investigated in multicomponent reactions for synthesizing pyridine derivatives. These nanoparticles, which can be readily separated using an external magnet, offer advantages such as high surface area and simple preparation. Researchers explore their use in constructing pyridine-based compounds through efficient and sustainable synthetic routes .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-26-14-18(22(28)24-13-12-16-8-6-7-11-20(16)30-2)21-19(15-26)23(29)27(25-21)17-9-4-3-5-10-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSYHGOPGLQYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)

![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)

![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)

![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)

![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)